Bioequivalence Confirmation: Amlodipine Maleate vs. Amlodipine Besylate Pharmacokinetic Head-to-Head Data
In a randomized, two-period crossover study of 12 healthy male volunteers over 144 hours post-dose, amlodipine maleate 5 mg tablets demonstrated pharmacokinetic bioequivalence to amlodipine besylate 5 mg tablets. The geometric mean ratio (GMR) of Cmax for amlodipine maleate versus amlodipine besylate was 0.92 with a 90% confidence interval of 0.81 to 1.05. The GMR of AUClast was 1.05 with a 90% confidence interval of 0.96 to 1.16 [1]. A separate 24-subject crossover trial using 10 mg doses confirmed that AUC(t), AUC(inf), Cmax, and tmax values were not statistically different between the two salts, with relative bioavailability for maleate formulations reported as 103.7% ± 12.3% [2][3]. Both studies concluded that plasma amlodipine kinetics depend on the properties of the molecule itself rather than the counterion, establishing that the salts are therapeutically interchangeable at equivalent base doses.
| Evidence Dimension | Pharmacokinetic exposure (Cmax GMR) |
|---|---|
| Target Compound Data | GMR = 0.92 (90% CI: 0.81–1.05) |
| Comparator Or Baseline | Amlodipine besylate 5 mg (reference) |
| Quantified Difference | Cmax ratio within standard bioequivalence bounds (0.80–1.25) |
| Conditions | Single-dose, open-label, randomized, two-period crossover; 12 healthy male volunteers; 144 h sampling; LC-MS/MS analysis |
Why This Matters
This confirms that amlodipine maleate formulations achieve regulatory bioequivalence to the reference besylate product, supporting procurement as a validated alternative for formulation development and clinical supply.
- [1] Comparison of Pharmacokinetic Characteristics and the Safety between Amlodipine Maleate Tablet 5 mg and Amlodipine Besylate Tablet 5 mg. Korean J Clin Pharmacol Ther. 2012. View Source
- [2] Mignini F, Tomassoni D, Traini E, et al. Single-dose, randomized, crossover bioequivalence study of amlodipine maleate versus amlodipine besylate in healthy volunteers. Clin Exp Hypertens. 2007;29(8):539-552. View Source
- [3] Zou Q, Zhan Y, Ge Z, et al. Liquid chromatography-mass spectrometry method for the determination of amlodipine in human plasma and its application in a bioequivalence study. Arzneimittelforschung. 2009;59(12):612-616. View Source
